Product packaging for AMD-070 hydrochloride(Cat. No.:CAS No. 880549-30-4)

AMD-070 hydrochloride

Cat. No.: B608863
CAS No.: 880549-30-4
M. Wt: 385.9 g/mol
InChI Key: DBNMEMJSDAAGNZ-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Synonyms of AMD-070 Hydrochloride in Scholarly Literature

In scientific and scholarly literature, this compound is referred to by several names and designations. This variation in nomenclature reflects its journey from a preclinical research compound to a clinically investigated drug.

Mavorixafor (B1662892) trihydrochlorideThe compound can also be formulated as a trihydrochloride salt, referred to as "Mavorixafor trihydrochloride" or "AMD-070 trihydrochloride".nih.govfishersci.fimedchemexpress.commedchemexpress.comThis specific salt form has distinct properties, such as its molecular weight and CAS number.newdrugapprovals.orgfishersci.fi

NameCAS NumberMolecular FormulaNotes
Mavorixafor (AMD-070)558447-26-0C21H27N5The base compound. newdrugapprovals.orgmedchemexpress.com
Mavorixafor hydrochloride (this compound)880549-30-4Not explicitly foundA common salt form used in research. medchemexpress.com
Mavorixafor trihydrochloride (AMD-070 trihydrochloride)2309699-17-8C21H30Cl3N5A specific salt form with three hydrochloride moieties. newdrugapprovals.orgnih.govfishersci.fi

Historical Context of CXCR4 Antagonism Development

The development of CXCR4 antagonists as therapeutic agents has been an area of intense research for several decades, driven by the receptor's involvement in a wide range of diseases. thno.orgacs.org

Evolution of CXCR4 Antagonists from AMD3100 to AMD-070 HydrochlorideThe journey towards targeted CXCR4 therapy began with the discovery of bicyclam derivatives, which led to the development of AMD3100 (also known as Plerixafor).spandidos-publications.comresearchgate.netAMD3100 was the first-in-class CXCR4 antagonist to receive FDA approval, validating the therapeutic potential of targeting the CXCR4/SDF-1 axis.thno.orgpnas.orgtaylorandfrancis.comIt demonstrated efficacy in mobilizing hematopoietic stem cells for transplantation.thno.orgspandidos-publications.com

However, the clinical application of AMD3100 had limitations, notably its poor oral bioavailability, which necessitated intravenous administration. spandidos-publications.compnas.orgnih.gov This spurred the search for new, small-molecule CXCR4 antagonists that could be administered orally, making them more suitable for long-term treatment regimens, such as those required for HIV infection or cancer therapy. pnas.orgnih.gov

This research effort led to the redesign of azamacrocyclic CXCR4 antagonists and the eventual discovery of AMD-070. nih.gov AMD-070 was identified as a potent and selective CXCR4 antagonist that, crucially, demonstrated good oral bioavailability in preclinical studies. nih.govnih.gov It was specifically developed to inhibit the replication of T-tropic (X4) HIV-1 strains by blocking the virus from using the CXCR4 receptor to enter host cells. nih.govnewdrugapprovals.org Unlike its predecessor AMD3100, AMD-070 is not a bicyclam derivative, representing a novel chemical class of CXCR4 inhibitors. spandidos-publications.commdpi.com Its development marked a significant step forward, offering an orally active agent for targeting the CXCR4 pathway. spandidos-publications.com

Significance of Oral Bioavailability in CXCR4 Antagonist Design

The development of orally bioavailable CXCR4 antagonists like AMD-070 represents a significant advancement in the field. spandidos-publications.comacs.org Early antagonists, such as the first FDA-approved CXCR4 inhibitor AMD3100 (Plerixafor), are limited by their poor oral bioavailability and must be administered via injection. thno.orgspandidos-publications.com This can be a considerable burden for patients, particularly in contexts requiring long-term or chronic treatment, such as the prevention of cancer metastasis. spandidos-publications.com

The design of AMD-070 successfully overcame this limitation, demonstrating good oral bioavailability in animal models. acs.org This characteristic enhances patient convenience and compliance, which are critical factors for the effective management of chronic conditions like HIV infection or the long-term treatment of genetic disorders such as WHIM syndrome. patsnap.commdpi.com The ability to be administered orally makes compounds like AMD-070 more versatile and suitable for a broader range of clinical applications compared to their intravenously delivered predecessors. thno.org

Overview of CXCR4 Receptor Physiology and Pathophysiology

The CXCR4 receptor is a G-protein-coupled receptor that plays a fundamental role in numerous physiological and pathological processes. nih.govmdpi.com Its primary signaling partner is the chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1). nih.govmdpi.com The interaction between CXCL12 and CXCR4 activates a cascade of intracellular signaling pathways that govern critical cellular functions, including chemotaxis (cell movement), proliferation, gene expression, and survival. frontiersin.orgnih.gov

Role of CXCR4 in Normal Biological Processes

The CXCL12/CXCR4 signaling axis is indispensable for the proper development and function of several biological systems.

Hematopoiesis : This axis is crucial for B-cell lymphopoiesis (the development of B lymphocytes) and bone marrow myelopoiesis (the development of myeloid cells). nih.govpnas.orgpnas.org It helps guide the migration and ensures the proper localization of hematopoietic stem and progenitor cells within the bone marrow microenvironment. pnas.orgashpublications.org Studies in mice have shown that the absence of either CXCR4 or CXCL12 leads to severe defects in B-cell formation and a lack of myeloid cell development in the bone marrow. pnas.org

Vascular Development : CXCR4 is essential for the formation of blood vessels, a process known as angiogenesis. nih.govfrontiersin.org It is expressed on developing endothelial cells, and its signaling is required for the proper formation of large vessels, such as those that supply the gastrointestinal tract. nih.gov Disruption of CXCR4 function, either through its absence or its over-activity, can lead to abnormal vascular development. nih.govresearchgate.net

Cardiogenesis : The receptor is vital for the development of the heart. pnas.org Specifically, it is required for the formation of the ventricular septum, the wall that separates the lower chambers of the heart. nih.gov Mice engineered to lack the CXCR4 gene die before birth and exhibit significant defects in heart development. nih.gov

Normal Physiological Roles of the CXCR4 Receptor
Biological ProcessSpecific Function of CXCR4Consequence of Deficiency
B-cell LymphopoiesisRegulates B lymphocyte maturation and progenitor cell migration. pnas.orgashpublications.orgSeverely reduced B-cell development. pnas.org
Bone Marrow MyelopoiesisEssential for the development and retention of myeloid cells in the bone marrow. nih.govpnas.orgVirtual absence of myelopoiesis in bone marrow. pnas.org
Vascular DevelopmentRequired for the formation of large blood vessels, particularly in the gastrointestinal tract. nih.govDefective organ vascularization. nih.gov
CardiogenesisNecessary for the formation of the cardiac ventricular septum. nih.govEmbryonic death and heart defects. nih.gov

Dysregulation of CXCR4 in Disease States

When the function of the CXCR4 receptor is dysregulated, it can contribute significantly to the pathology of various diseases.

In the context of HIV, the CXCR4 receptor serves as a critical co-receptor, alongside the CD4 receptor, for the entry of specific strains of the virus into T-cells. nih.govplos.org These strains are referred to as T-tropic or X4 viruses. The emergence of these X4-tropic strains during the course of an infection often signals a turn for the worse, as it is associated with a more rapid depletion of CD4+ T-cells and accelerated progression to Acquired Immunodeficiency Syndrome (AIDS). plos.orgaai.org This is partly because CXCR4 is expressed on a very high percentage of CD4 T-cells, providing the virus with a large pool of potential targets. plos.org The development of AMD-070 was a direct attempt to combat this, by physically blocking the CXCR4 entry portal to prevent viral infection. newdrugapprovals.orgprobes-drugs.org Interestingly, a productive HIV-1 infection can, in turn, cause the down-regulation of CXCR4 from the surface of the infected cell. nih.gov

The CXCR4 receptor is a key player in the progression and spread of many cancers. nih.govnih.gov It is overexpressed in more than 23 different types of human cancers, including breast, oral, lung, and prostate cancers. spandidos-publications.comnih.govnih.gov The ligand for CXCR4, CXCL12, is secreted in high concentrations in organs that are common sites of metastasis, such as the lungs, liver, and bone marrow. frontiersin.orgashpublications.org This creates a chemical gradient that attracts CXCR4-expressing tumor cells, guiding them from the primary tumor site to distant organs. ashpublications.org Beyond metastasis, the CXCR4/CXCL12 axis also promotes tumor growth, angiogenesis (the formation of new blood vessels to feed the tumor), and resistance to therapy. frontiersin.orgnih.gov Research has shown that blocking this axis with antagonists like AMD-070 can inhibit the migration and invasion of cancer cells. spandidos-publications.comapexbt.com For example, in animal models of oral cancer, oral administration of AMD-070 was found to significantly reduce the metastasis of cancer cells to the lungs. spandidos-publications.com

Role of CXCR4 in Cancer
ProcessMechanismReference
MetastasisCXCR4 on tumor cells is attracted to CXCL12 in distant organs (e.g., lungs, liver, bone marrow), guiding cell migration. frontiersin.orgashpublications.org
Tumor Growth & SurvivalCXCL12 binding to CXCR4 activates signaling pathways that promote cancer cell proliferation and survival. nih.govashpublications.org
AngiogenesisThe CXCR4 axis can stimulate the formation of new blood vessels that supply tumors with nutrients. frontiersin.orgnih.gov
Therapeutic ResistanceCXCR4 signaling can contribute to the resistance of cancer cells to cytotoxic drugs. nih.gov

WHIM syndrome is a rare primary immunodeficiency disorder whose name is an acronym for its characteristic symptoms: Warts, Hypogammaglobulinemia, Infections, and Myelokathexis. nih.govmdpi.comfrontiersin.org The disease is most often caused by genetic mutations in the CXCR4 gene. mdpi.comfrontiersin.org These are typically "gain-of-function" mutations, meaning they cause the receptor to become overactive. nih.gov The mutations usually result in the truncation of a part of the receptor called the C-terminal tail, which is important for shutting off the receptor's signal. nih.govmdpi.com

Without this regulatory tail, the mutated CXCR4 receptor fails to internalize properly after it binds to its ligand, CXCL12, leading to prolonged and excessive signaling. nih.govanr.fr This hyperactivity has a profound effect on the immune system, most notably causing mature neutrophils to be retained within the bone marrow instead of being released into the bloodstream—a condition known as myelokathexis. mdpi.com This leads to severe chronic neutropenia (low levels of neutrophils) and lymphopenia (low levels of lymphocytes), leaving patients highly vulnerable to recurrent bacterial and viral infections. nih.govmdpi.com Because AMD-070 is a CXCR4 antagonist, it is being actively investigated as a targeted therapy for WHIM syndrome to block the aberrant signals from the mutated receptor. medchemexpress.comprobes-drugs.orgresearchgate.net

Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the joints, leading to pain, swelling, and potential joint destruction. nih.govwikipedia.org The underlying mechanism involves the body's immune system mistakenly attacking its own joint tissues. health.gov.au The chemokine receptor CXCR4 and its ligand CXCL12 play a significant role in the pathogenesis of RA. thno.org

Research has shown that the accumulation of T-cells in arthritic joints is associated with the expression of CXCR4 on these cells. nih.govthno.org The chemokine CXCL12, expressed in the synovial epithelial cells of joints, promotes the migration and accumulation of CD4+ T cells within the rheumatoid joint. nih.govthno.org This influx of immune cells contributes to the chronic inflammation and subsequent joint damage characteristic of RA. nih.gov

Studies utilizing CXCR4 antagonists have demonstrated the therapeutic potential of targeting this pathway. For instance, the CXCR4 antagonist Plerixafor was found to be effective in reducing collagen-induced arthritis in a mouse model. nih.gov Similarly, mice deficient in CXCR4 also showed a reduction in collagen-induced arthritis. nih.gov These findings underscore the importance of the CXCR4/CXCL12 axis in the progression of rheumatoid arthritis and suggest that antagonists like this compound could be valuable research tools and potential therapeutic agents for this debilitating disease. thno.org

Pulmonary Fibrosis

Pulmonary fibrosis is a progressive and life-threatening lung disease characterized by the scarring of lung tissue, which leads to a decline in respiratory function. frontiersin.org The chemokine CXCL12 and its receptor CXCR4 have been implicated in the development of pulmonary fibrosis. nih.gov It has been suggested that fibrocytes, which are collagen-producing cells, are recruited from the circulation to the injured lung in response to the release of pulmonary CXCL12. nih.gov

However, research into the efficacy of the CXCR4 antagonist AMD-070 in a preclinical model of pulmonary fibrosis has yielded complex results. In a study using a bleomycin-induced pulmonary fibrosis mouse model, treatment with AMD-070 did not significantly reduce lung inflammation or fibrosis. nih.govplos.org The study found that while AMD-070 did increase the mobilization of leukocytes, it had a negligible impact on the deposition of extracellular matrix, the primary component of fibrotic tissue. nih.gov

Interestingly, the same study observed a significant improvement in the survival rate of mice treated with AMD-070. nih.govplos.org This suggests that while AMD-070 may not directly reverse or halt the fibrotic process, the CXCL12/CXCR4 signaling pathway might play a role in mitigating the early inflammatory response or vascular leakage associated with bleomycin-induced lung injury. nih.gov These findings indicate that the role of the CXCL12-CXCR4 axis in pulmonary fibrosis is multifaceted and may not be a direct driver of fibrosis itself. nih.gov

Research Findings on AMD-070 in Bleomycin-Induced Pulmonary Fibrosis Model
Parameter Vehicle Control + Bleomycin (B88199) AMD-070 + Bleomycin Finding
Lung Inflammation Average of 5.4% (SEM ±2.4) Average of 14.2% (SEM ±3.0) AMD-070 was not associated with a reduction in lung inflammation. nih.gov
Lung Fibrosis - - AMD-070 had no effect on the percentage of fibrosis in the lungs. nih.gov
Mortality 60% required humane euthanasia 90% survival AMD-070 significantly improved survival. nih.gov
Systemic Lupus Erythematosus

Systemic lupus erythematosus (SLE) is a complex and chronic autoimmune disease that can affect multiple organ systems, including the skin, joints, kidneys, and central nervous system. nih.govphysio-pedia.com A key feature of SLE is the loss of self-tolerance, leading to the production of autoantibodies that attack the body's own tissues. physio-pedia.com

The SDF-1/CXCR4 signaling axis is believed to be involved in the pathogenesis of SLE. nih.gov This pathway plays a role in the trafficking of immune cells, and its dysregulation can contribute to the inflammatory processes seen in lupus. thno.org Research in mouse models of SLE has shown that treatment with CXCR4 antagonists can lead to significant improvements in disease conditions, including nephritis (kidney inflammation), a common and serious complication of SLE. nih.gov

These findings suggest that targeting the SDF-1/CXCR4 interaction with antagonists like this compound could be a promising area of investigation for the development of new therapeutic strategies for systemic lupus erythematosus. nih.govthno.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28ClN5 B608863 AMD-070 hydrochloride CAS No. 880549-30-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNMEMJSDAAGNZ-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856161
Record name N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880549-30-4
Record name N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action and Target Specificity

Mechanism of CXCR4 Receptor Antagonism by AMD-070 Hydrochloride

AMD-070 functions as an allosteric inhibitor of the CXCR4 receptor. apexbt.comspandidos-publications.com This means that it binds to a site on the receptor that is distinct from the binding site of its natural ligand, CXCL12 (also known as SDF-1α). This allosteric binding induces a conformational change in the receptor, which in turn prevents the receptor from being activated. Mechanistic studies have confirmed this allosteric mode of inhibition. apexbt.com It has also been characterized as a metamorphic inhibitor of CXCR4. nih.gov

The interaction between AMD-070 and the CXCR4 receptor is highly specific. A key interaction involves the formation of a hydrogen bond between the benzimidazole (B57391) group of AMD-070 and the Tyr45 residue of the CXCR4 receptor. apexbt.comspandidos-publications.com This interaction is crucial for the compound's antagonist activity. Studies have shown that other residues, such as Asp171, Asp262, and Glu288, are not directly involved in the interaction with AMD-070. apexbt.com

By binding to and altering the conformation of the CXCR4 receptor, AMD-070 effectively blocks the binding of the receptor's natural ligand, CXCL12. nih.gov This prevention of CXCL12 binding is a critical step in its antagonistic function. The IC50 value for AMD-070 in inhibiting the binding of 125I-SDF-1 to CXCR4 is 13 nM. apexbt.commedchemexpress.commedchemexpress.comadooq.commedchemexpress.com

The binding of CXCL12 to CXCR4 typically triggers a cascade of intracellular signaling events that are crucial for various cellular processes. AMD-070, by preventing this initial binding, disrupts these downstream signaling pathways. The CXCL12/CXCR4 axis is known to mediate its effects through pathways such as the MAPK signaling pathway, which is important for cell migration, proliferation, and survival. apexbt.com AMD-070 has been shown to inhibit CXCL12-mediated MAPK signaling. apexbt.com Furthermore, the activation of the PI3K/Akt signaling pathway is another consequence of CXCL12/CXCR4 interaction, and antagonists of this receptor can block this pathway.

Prevention of CXCL12 (SDF-1α) Binding to CXCR4

Selectivity Profile of this compound

AMD-070 exhibits a high degree of selectivity for the CXCR4 receptor. Studies have demonstrated that it does not show significant activity against other related G-protein-coupled chemokine receptors. Specifically, it shows no effect on CCR1, CCR2b, CCR4, CCR5, CXCR1, and CXCR2. medchemexpress.commedchemexpress.com The IC50 values for AMD-070 against these other receptors were all determined to be above 10 μM, highlighting its specificity for CXCR4. apexbt.com

ReceptorIC50 Value (AMD-070)
CXCR413 nM
CCR1> 10 µM
CCR2b> 10 µM
CCR4> 10 µM
CCR5> 10 µM
CXCR1> 10 µM
CXCR2> 10 µM

Pharmacological Potency

This compound, also known as Mavorixafor (B1662892), demonstrates significant potency as a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). Its pharmacological efficacy is quantified through its half-maximal inhibitory concentration (IC50) values, which measure the concentration of the compound required to inhibit 50% of a specific biological or biochemical function.

IC50 Values for CXCR4 Binding and HIV-1 Replication Inhibition

Research has established that this compound is a potent inhibitor of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1). In a competitive binding assay using ¹²⁵I-labeled SDF-1, this compound exhibited an IC50 value of 13 nM for CXCR4 binding. nih.govadooq.comfishersci.fitargetmol.commedchemexpress.com This indicates a high affinity for the receptor.

The compound's ability to block CXCR4 also translates to potent inhibition of T-tropic (X4) HIV-1, which utilizes this receptor to enter and infect host cells. The IC50 values for the inhibition of HIV-1 replication vary depending on the cell type used in the assay. For the T-tropic HIV-1 NL4.3 strain, studies have reported an IC50 of 1 nM to 2 nM in MT-4 cells. nih.govtargetmol.commedchemexpress.com In peripheral blood mononuclear cells (PBMCs), the reported IC50 values for the same HIV-1 strain range from 9 nM to 26 nM. nih.govtargetmol.commedchemexpress.com This demonstrates potent anti-viral activity in different cellular environments. It is noteworthy that AMD-070 shows no inhibitory effect on other chemokine receptors such as CCR1, CCR2b, CCR4, CCR5, CXCR1, and CXCR2, highlighting its specificity for CXCR4. targetmol.com

Table 1: IC50 Values of this compound for CXCR4 Binding

TargetAssayIC50 Value (nM)Reference
CXCR4¹²⁵I-SDF-1 Inhibition Binding13 nih.govadooq.comfishersci.fitargetmol.commedchemexpress.com

Table 2: IC50 Values of this compound for HIV-1 Replication Inhibition

HIV-1 StrainCell TypeIC50 Value (nM)Reference
NL4.3 (T-tropic)MT-4 cells1 - 2 nih.govtargetmol.commedchemexpress.com
NL4.3 (T-tropic)PBMCs9 - 26 nih.govtargetmol.commedchemexpress.com

Preclinical Research and in Vitro Studies

In Vitro Efficacy Against HIV-1

AMD-070 belongs to a class of anti-HIV drugs known as entry inhibitors, which block the virus from entering and infecting healthy cells. probes-drugs.orgnewdrugapprovals.org The compound specifically targets the CXCR4 receptor, which is used by certain strains of HIV-1 to gain entry into T-cells. newdrugapprovals.orgnih.gov

Inhibition of X4 (T-tropic) HIV-1 Replication

AMD-070 has demonstrated potent inhibitory activity against the replication of T-tropic (X4) HIV-1 strains in vitro. nih.govmedchemexpress.com Studies using the HIV-1 NL4.3 strain have consistently shown its efficacy in various cell-based assays. In MT-4 cells, the compound inhibited viral replication with a 50% inhibitory concentration (IC50) reported between 1 nM and 2.3 ng/ml. nih.govnewdrugapprovals.orgmedchemexpress.com In peripheral blood mononuclear cells (PBMCs), the IC50 was found to be between 9 nM and 26 nM. nih.govnewdrugapprovals.org The protein-binding adjusted 90% effective concentration (EC90) for AMD-070 against HIV-1 in MT-4 cells is approximately 44 ng/ml. nih.gov

In Vitro Inhibition of X4 HIV-1 (NL4.3 Strain) by AMD-070
Cell TypeIC50 ValueSource
MT-4 Cells1 nM - 2.3 ng/ml nih.govnewdrugapprovals.orgmedchemexpress.com
Peripheral Blood Mononuclear Cells (PBMCs)9 nM - 26 nM nih.govnewdrugapprovals.org

Impact on HIV-1 gp120/CXCR4 Interaction

The mechanism of AMD-070's antiviral activity is its function as a selective CXCR4 antagonist. nih.gov HIV-1 entry into host cells is a multi-step process that involves the viral envelope glycoprotein, gp120, binding to the primary CD4 receptor on the T-cell surface. oup.com This binding induces a conformational change in gp120, allowing it to interact with a coreceptor, either CCR5 or CXCR4. oup.com X4-tropic strains of HIV-1 use the CXCR4 coreceptor to facilitate the fusion of the viral and cellular membranes, leading to viral entry. oup.com

AMD-070 acts as a potent, reversible, and selective antagonist of the CXCR4 receptor. nih.govoup.com It inhibits the binding of the natural ligand, SDF-1α, and by extension, the interaction between the viral gp120 protein and the CXCR4 coreceptor. oup.com This blockade prevents the fusion of the virus with the host cell, thereby inhibiting viral replication. nih.gov The compound has an IC50 value of 13 nM in CXCR4 binding inhibition assays and is described as an allosteric inhibitor. probes-drugs.orgnewdrugapprovals.orgmedchemexpress.com

Activity Against HIV-1 Strains Resistant to Other Antiretroviral Therapies

A significant challenge in HIV treatment is the emergence of viral strains resistant to existing antiretroviral drugs. nih.gov AMD-070's novel mechanism of action as an entry inhibitor that targets a host cell receptor (CXCR4) provides an advantage. newdrugapprovals.orgnih.gov In vitro studies have shown that AMD-070 is active against CXCR4-using HIV strains that are resistant to other classes of antiretroviral therapies. newdrugapprovals.org Because it does not target the viral enzymes that are the focus of many other drugs, such as reverse transcriptase or protease, there is a lack of cross-resistance. newdrugapprovals.orgnih.gov

Additive or Synergistic Effects with Other Anti-HIV Agents

In vitro studies have indicated that AMD-070 hydrochloride shows additive or synergistic effects when used in combination with other known anti-HIV agents. newdrugapprovals.org This suggests its potential utility as part of a combination antiretroviral therapy (cART) regimen, which is the standard of care for HIV infection. hilarispublisher.com Combining drugs with different mechanisms of action can lead to more potent viral suppression and can help prevent the development of drug resistance. hilarispublisher.com

Investigations in Cancer Biology

The SDF-1/CXCR4 signaling axis is not only crucial for HIV entry but also plays a significant role in cancer progression, particularly in tumor cell migration, proliferation, and survival. As a CXCR4 antagonist, AMD-070 has been investigated for its potential role in oncology.

Inhibition of Cancer Cell Migration and Invasion

Preclinical research has demonstrated that AMD-070 can inhibit the migration and invasion of various cancer cells. medchemexpress.com In studies involving B88-SDF-1 oral cancer cells, which have high expression levels of SDF-1 and CXCR4, treatment with AMD-070 significantly inhibited SDF-1/CXCR4-dependent cell migration and invasion. nih.gov While it did not affect anchorage-dependent growth, it significantly suppressed anchorage-independent growth. nih.gov Similar inhibitory effects on cell migration have been observed in melanoma cell lines. medchemexpress.com

In Vitro Effects of AMD-070 on Cancer Cells
Cancer Cell LineObserved EffectSource
B88-SDF-1 (Oral Cancer)Significantly inhibited migration and invasion; suppressed anchorage-independent growth. medchemexpress.comnih.gov
Melanoma CellsInhibited cell migration. medchemexpress.com
Oral Cancer Cells (B88-SDF-1)

Suppression of Anchorage-Independent Growth

Anchorage-independent growth is a hallmark of transformed, metastatic cells, allowing them to proliferate without being attached to a solid surface. In studies with B88-SDF-1 oral cancer cells, treatment with this compound did not affect anchorage-dependent growth. nih.govspandidos-publications.com However, it significantly suppressed anchorage-independent growth, a key characteristic of malignant cells. nih.govspandidos-publications.com This selective inhibition points to the compound's specific targeting of tumorigenic properties.

Table 2: Effect of this compound on Anchorage-Dependent vs. -Independent Growth of B88-SDF-1 Cells
Growth TypeEffect of this compoundReference
Anchorage-DependentNo significant effect. nih.govspandidos-publications.com
Anchorage-IndependentSignificantly suppressed. nih.govspandidos-publications.com

Effects on Chemotaxis Induced by CXCL12

This compound effectively disrupts the chemotactic signals mediated by the CXCL12/CXCR4 axis. As a CXCR4 antagonist, it blocks the migration of cancer cells toward a CXCL12 gradient. nih.gov This has been demonstrated in melanoma cells, where AMD-070 abrogated migration towards CXCL12. nih.govspandidos-publications.com In pancreatic cancer cells, it suppressed the enhanced invasion induced by CXCL12 treatment. nih.gov The mechanism involves the inhibition of downstream signaling, such as SDF-1 (CXCL12)-induced calcium flux. apexbt.com

Overcoming Chemotherapy Resistance (e.g., Gemcitabine (B846) in Pancreatic Cancer)

The development of resistance to standard chemotherapy agents like gemcitabine is a major hurdle in treating pancreatic cancer. nih.govmdpi.com Research has suggested that this compound may help overcome this resistance. spandidos-publications.com One study determined that treatment with AMD-070 could overcome gemcitabine resistance in pancreatic cancer cells. spandidos-publications.com Additionally, its ability to suppress colonization in radiation-resistant pancreatic cancer cell lines suggests a broader potential to counteract treatment resistance. nih.gov

Studies in WHIM Syndrome Models

WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) is a rare, congenital immunodeficiency disorder. thno.org It is caused by gain-of-function mutations in the CXCR4 gene, which leads to increased sensitivity to CXCL12. als-journal.com This heightened signaling results in the retention of mature neutrophils and other leukocytes in the bone marrow, a condition known as myelokathexis, hindering their entry into the bloodstream to fight infections. thno.orgals-journal.com

As a CXCR4 antagonist, this compound (also known as Mavorixafor) directly targets the underlying mechanism of WHIM syndrome. thno.orgals-journal.com By blocking the hyperactive CXCR4 receptor, it suppresses the excessive response to CXCL12. als-journal.com This action helps to correct the trafficking of white blood cells, allowing mature neutrophils and lymphocytes to be released from the bone marrow into circulation. wikipedia.org Mavorixafor (B1662892) has been approved for medical use in the United States for the treatment of WHIM syndrome in patients aged twelve and older. wikipedia.org

Impact on Cell Signaling and Cellular Processes

This compound is a selective, orally bioavailable antagonist of the CXCR4 chemokine receptor. spandidos-publications.comapexbt.com Its mechanism of action involves blocking the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12). spandidos-publications.comoup.com This interaction is crucial for various cellular processes, and its inhibition by AMD-070 has been a key focus of preclinical and in vitro research. pnas.orgnih.gov

The binding of SDF-1α to its receptor, CXCR4, triggers a cascade of intracellular signaling events, one of the most prominent being a transient increase in intracellular calcium concentration, known as calcium flux. pnas.orgbiologists.com This process is a hallmark of G-protein coupled receptor activation and is essential for biological responses like chemotaxis. biologists.com

AMD-070 has been shown to be a potent inhibitor of this signaling pathway. In vitro studies have demonstrated that AMD-070 effectively blocks the calcium mobilization induced by SDF-1α. apexbt.comnih.gov By competitively binding to CXCR4, AMD-070 prevents SDF-1α from activating the receptor, thereby inhibiting the downstream release of intracellular calcium stores. oup.com

The potency of AMD-070 in this regard has been quantified through the determination of its half-maximal inhibitory concentration (IC50). Research has reported varying IC50 values for the inhibition of SDF-1-induced calcium flux. One study in CD4+CXCR4+ T cells found an IC50 value of 12 nM. apexbt.com Another study comparing AMD-070 (referred to as AMD11070) with the related compound AMD3100 in MOLT-4 cells reported an IC50 of 32 nM. nih.gov This activity is highly selective for CXCR4, as AMD-070 showed no significant effect on other chemokine receptors like CCR1, CCR2b, CCR4, CCR5, CXCR1, and CXCR2 at concentrations up to 10 μM. apexbt.commedchemexpress.com

Table 1: In Vitro Inhibition of SDF-1 Induced Calcium Flux by AMD-070
CompoundCell LineIC50 (nM)Reference
AMD-070CD4+CXCR4+ T cells12 apexbt.com
AMD-070 (AMD11070)MOLT-4 cells32 nih.gov

The SDF-1/CXCR4 axis plays a critical role in retaining hematopoietic stem cells and leukocytes in the bone marrow. nih.govwustl.edu Antagonism of this receptor disrupts this retention, leading to the rapid mobilization of white blood cells (leukocytes) from the marrow into the peripheral bloodstream, a phenomenon known as leukocytosis. wustl.edunih.gov This predictable physiological response is now widely used as a reliable surrogate marker to confirm the in vivo activity and extent of CXCR4 blockade by antagonist compounds like AMD-070. nih.govnih.gov

Both preclinical and early-phase human studies have confirmed that administration of AMD-070 leads to a significant increase in peripheral leukocyte counts. nih.govplos.org In studies involving mice, treatment with AMD-070 resulted in a dose-dependent increase in peripheral white blood cells, with counts peaking approximately three hours after administration. plos.org

This effect was further characterized in a multiple-dose escalation study in healthy human volunteers. Oral administration of AMD-070 induced a dose-related elevation of white blood cells. nih.govnih.gov The study established a clear dose-response relationship, demonstrating that increasing doses of AMD-070 led to a greater mobilization of leukocytes, with a maximum observed increase of approximately twofold over baseline levels. nih.govnih.gov This use of leukocytosis as a pharmacodynamic marker confirmed that the administered doses of AMD-070 were biologically active in vivo and effectively antagonized the CXCR4 receptor throughout the dosing interval. nih.gov

In Vivo Animal Studies

Efficacy in Cancer Metastasis Models

Research in animal models has demonstrated the potential of AMD-070 hydrochloride as an inhibitor of cancer metastasis, particularly in blocking the C-X-C chemokine receptor 4 (CXCR4), which is implicated in the metastatic process of various cancers.

Inhibition of Lung Metastasis in Nude Mice (e.g., Oral Cancer)

In a key study utilizing an oral cancer model, the daily oral administration of this compound was shown to significantly inhibit the lung metastasis of B88-SDF-1 cells in nude mice. spandidos-publications.comnih.gov These cells are known to express high levels of SDF-1 and CXCR4, a system involved in the metastasis of head and neck cancer. nih.gov

The in vivo experiments involved intravenously inoculating nude mice with B88-SDF-1 cells, which have a high potential for lung metastasis. spandidos-publications.com Over a seven-week observation period, metastatic nodules in the lungs were histopathologically detected in 5 out of 9 (55.6%) control mice that received saline. spandidos-publications.com In contrast, only 2 out of 10 (20%) mice treated with this compound developed lung metastasis. spandidos-publications.com Another study confirmed these findings, showing that oral administration of the compound for 49 days significantly inhibited the lung metastasis of these cells. medchemexpress.com These results highlight the compound's potential as an orally bioavailable inhibitor for oral cancer metastasis. spandidos-publications.comnih.gov

Reduction of Metastatic Lung Nodules

Beyond preventing the establishment of metastases, this compound has been shown to significantly reduce the number of metastatic lung nodules in animal models. In the oral cancer study, a notable difference was observed between the treated and control groups. The control group developed a total of 16 metastatic lung nodules, whereas the group treated with this compound developed only 3. spandidos-publications.com

To further quantify the presence of metastatic cancer cells in the lung tissues, a quantitative Alu-PCR assay was employed. This technique detects human-specific Alu DNA sequences within the mouse tissue. The results indicated that the expression of human Alu DNA was significantly lower in the lungs of mice treated with this compound compared to the saline-treated control group, corroborating the histological findings. spandidos-publications.commedchemexpress.com

Efficacy of AMD-070 in Oral Cancer Lung Metastasis Model
ParameterControl Group (Saline)AMD-070 GroupReference
Mice with Lung Metastasis5 out of 92 out of 10 spandidos-publications.com
Total Metastatic Lung Nodules163 spandidos-publications.com
Human Alu DNA ExpressionHighSignificantly Lower spandidos-publications.com

Pharmacodynamic Markers in Animal Models

Leukocyte Mobilization as an Indicator of CXCR4 Blockade

The blockade of the CXCR4 receptor by an antagonist disrupts the signaling of its ligand, CXCL12 (also known as SDF-1), which is crucial for retaining leukocytes in the bone marrow. plos.orgnih.gov This disruption leads to the release of white blood cells (leukocytes) from the bone marrow into the peripheral blood, a phenomenon known as leukocytosis. plos.orgnih.gov This physiological response serves as a reliable pharmacodynamic marker for CXCR4 inhibition in vivo. plos.orgnih.govnih.gov

Studies have shown that, similar to other CXCR4 antagonists like AMD3100, treatment with AMD-070 results in a significant increase in leukocyte mobilization. plos.orgnih.gov A dose-response relationship has been observed, where increasing doses of AMD-070 lead to a corresponding elevation in white blood cell counts, confirming its in vivo activity and engagement with the CXCR4 target. plos.orgnih.govnih.gov This mobilization effect has been demonstrated in multiple animal models and is considered a characteristic outcome of CXCR4 antagonism. plos.orgoncotarget.com

Investigation in Fibrosis Models

The role of the CXCL12/CXCR4 axis has also been investigated in the context of fibrotic diseases, which are characterized by the excessive deposition of extracellular matrix (ECM), leading to tissue scarring and organ dysfunction. mdpi.comphysiology.orgrupress.org

Impact on Extracellular Matrix Deposition in Pulmonary and Hepatic Fibrosis Models

This compound was evaluated in two distinct murine models of fibrosis: bleomycin (B88199) (BLM)-induced pulmonary fibrosis and carbon tetrachloride (CCl4)-induced hepatic fibrosis. plos.orgnih.gov In pulmonary fibrosis, it is suggested that fibrocytes are recruited from the circulation to the lung in response to CXCL12, contributing to collagen production. plos.orgnih.gov In hepatic fibrosis, resident hepatic stellate cells, a key cell type in the fibrotic process, upregulate CXCR4. plos.orgnih.gov

Despite confirming the pharmacodynamic activity of AMD-070 through the observation of leukocyte mobilization, the studies found that the compound had a negligible impact on extracellular matrix deposition in both the pulmonary and hepatic fibrosis models. plos.orgnih.gov While the inhibition of the CXCR4/CXCL12 axis did not appear to be an effective target for directly reducing fibrosis, an interesting finding emerged in the pulmonary fibrosis model. plos.orgnih.gov Treatment with AMD-070 was associated with a significant improvement in the survival of mice with BLM-induced lung injury, suggesting a potential role in modulating the early inflammatory response or vascular leakage rather than the fibrotic matrix deposition itself. plos.orgnih.gov

Effect of AMD-070 on Fibrosis and Survival in Animal Models
ModelParameterOutcomeReference
BLM-Induced Pulmonary FibrosisExtracellular Matrix DepositionNegligible Impact plos.orgnih.gov
BLM-Induced Pulmonary FibrosisSurvivalSignificantly Improved plos.orgnih.gov
CCl4-Induced Hepatic FibrosisExtracellular Matrix DepositionNegligible Impact plos.orgnih.gov

Clinical Research and Human Studies

Phase I Clinical Trials

Phase I trials are the first step in human testing and are primarily focused on assessing the basic characteristics of a new compound in a small group of people.

To establish a foundational understanding of AMD-070 hydrochloride, initial studies were conducted in healthy male volunteers. capes.gov.brasm.org

The pharmacokinetic profile describes how the body absorbs, distributes, metabolizes, and excretes a drug. In studies with healthy volunteers, AMD-070 was administered as a single oral dose. asm.orgunc.edu It was observed to be absorbed relatively quickly, with peak plasma concentrations occurring between 1 to 2 hours after administration. capes.gov.br One study noted a median time to peak blood concentration of 3 hours, with a range of 0.5 to 4 hours. asm.org The terminal half-life, a measure of how long the drug stays in the body, was estimated to be between 11.2 and 15.9 hours across different dose cohorts. capes.gov.br Another study reported that less than 1% of the drug was found unchanged in the urine, and that taking the drug with food significantly reduced its concentration in the blood. capes.gov.brresearchgate.net Specifically, food decreased the maximum drug concentration by 70% and the total drug exposure over 24 hours by 56%. capes.gov.brresearchgate.net

Table 1: Pharmacokinetic Data for a Single 200 mg Oral Dose of AMD-070 in Healthy Volunteers asm.org

Pharmacokinetic ParameterMedian Value (Range)
Peak Plasma Concentration (Cmax)256 ng/mL (41 to 845 ng/mL)
Time to Peak Concentration (Tmax)3 hours (0.5 to 4 hours)
Area Under the Curve (AUC₀₋∞)934 h·ng/mL (313 to 2,127 h·ng/mL)

This table presents median data from a specific Phase I study and illustrates the variability observed among individuals.

A key indicator of AMD-070's activity in the body is its ability to cause a temporary increase in white blood cells, a phenomenon known as leukocytosis. This occurs because AMD-070 blocks the CXCR4 receptor, which is involved in keeping white blood cells in the bone marrow. capes.gov.brresearchgate.net In healthy volunteers, administration of AMD-070 led to a dose-dependent rise in white blood cell counts. capes.gov.brresearchgate.net The maximum increase observed was approximately a twofold elevation from baseline levels. capes.gov.brresearchgate.net This effect confirms that the drug is hitting its intended target and exerting a biological effect in a dose-related manner. capes.gov.brresearchgate.net

The CXCR4 pathway, which AMD-070 inhibits, is implicated in the progression of various cancers. It plays a role in tumor growth, the spread of cancer cells (metastasis), and the suppression of the immune system within the tumor microenvironment. mycancergenome.org By blocking CXCR4, inhibitors like AMD-070 can potentially disrupt these processes and may help the immune system to better recognize and attack cancer cells. mycancergenome.org Clinical trials have been initiated to explore the use of CXCR4 antagonists in various solid tumors. nih.gov While specific trial results for AMD-070 in malignant melanoma are not detailed in the provided search results, the scientific rationale for its investigation in this and other solid tumors is based on the role of the CXCR4/CXCL12 axis in cancer biology. mycancergenome.orgnih.gov

Evaluation in Healthy Volunteers

Pharmacokinetic Profile (e.g., plasma concentrations, half-life)

Phase I/II Clinical Trials

Phase I/II trials continue to evaluate a compound's characteristics while also beginning to assess its efficacy in treating a specific condition.

The CXCR4 pathway is also a target of interest in renal cell carcinoma (RCC). nih.gov A Phase 1b trial was conducted to evaluate the combination of mavorixafor (B1662892) (AMD-070) and nivolumab (B1139203) in patients with advanced renal cell carcinoma who had not responded to nivolumab alone. tandfonline.com The rationale for such combination therapies stems from the potential of CXCR4 inhibitors to enhance the effectiveness of immunotherapies. nih.gov While detailed findings from this specific study are not available in the search results, the initiation of such trials underscores the ongoing research into the role of CXCR4 inhibition in this type of cancer. nih.govtandfonline.com

Phase II Clinical Trials

This compound, also known as Mavorixafor or AMD11070, has been the subject of Phase II clinical trials for different therapeutic areas, primarily focusing on its role as a CXCR4 antagonist. oup.comthno.org

As a selective and orally bioavailable antagonist of the CXCR4 co-receptor, AMD-070 was investigated for its potential to inhibit the entry of T-tropic (X4) HIV-1 into host cells. oup.comthno.org Several Phase I/II studies were initiated to evaluate its safety and antiviral activity in individuals with HIV. medchemexpress.comnih.gov One such study was the X4 Antagonist Concept Trial (XACT), a Phase II proof-of-concept study that administered AMD-070 monotherapy to HIV-infected patients harboring X4-tropic viruses. oup.com Another key study was the NIH/NIAID AIDS Clinical Trials Group (ACTG) protocol A5210, a Phase IB/IIA trial designed to assess the safety and antiviral efficacy of AMD-070 in a similar patient population. nih.gov

The primary measure of AMD-070's efficacy in HIV trials was its ability to reduce the viral load of CXCR4-using (X4) HIV strains. oup.comnih.gov In the XACT study, which involved ten patients receiving AMD-070 for 10 days, a notable antiviral effect was observed. oup.com Four out of nine evaluable patients achieved a reduction in their X4 virus population of at least 1-log10 relative luminescence units (rlu). oup.com The median change in the X4 virus population by the end of the treatment period was -0.22 log10 rlu. oup.com Furthermore, three of the four responding patients showed a shift in viral tropism from dual- or mixed-tropic (using both CCR5 and CXCR4 co-receptors) to exclusively R5-tropic virus, indicating a selective suppression of the X4 viral strains. oup.com

Similarly, the ACTG A5210 study, though terminated early, provided proof-of-concept for the drug's activity. nih.gov In the single cohort that completed treatment, two of the six participants experienced a reduction in their CXCR4 rlu signal of ≥1 log10 by day 10. nih.gov These findings from Phase II studies demonstrated that AMD-070 could selectively inhibit X4-tropic HIV-1 in infected individuals. nih.gov The combined results from two related 10-day phase II studies showed an antiviral effect, defined as a 1-log reduction in X4 relative luminescence units, in 7 of 15 subjects. nih.gov

Summary of Antiviral Activity from Phase II HIV Trials

Clinical TrialKey FindingDetailsReference
XACT StudyReduction in X4 Viral Load4 of 9 evaluable patients achieved a ≥1-log10 reduction in X4 virus population. oup.com
XACT StudyMedian Change in X4 Virus-0.22 log10 rlu (range: -1.90 to 0.23 log10 rlu). oup.com
XACT StudyTropism Shift3 of 4 responding patients shifted from dual/mixed-tropic to exclusively R5-tropic virus. oup.com
ACTG A5210Reduction in X4 Viral Load2 of 6 participants had a ≥1 log10 reduction in CXCR4 rlu signal. nih.gov

AMD-070, under the name Mavorixafor, was also evaluated in clinical trials for Warts, Hypogammaglobulinemia, Infections, and Myelokathexis (WHIM) syndrome. medchemexpress.comclinicaltrials.eu WHIM syndrome is a rare, congenital primary immunodeficiency disorder caused by mutations in the CXCR4 gene. als-journal.com These mutations lead to impaired trafficking of neutrophils and lymphocytes from the bone marrow into the bloodstream. als-journal.com As a CXCR4 antagonist, Mavorixafor was hypothesized to correct this trafficking defect. clinicaltrials.eu

A Phase 2 clinical trial investigated the efficacy of oral Mavorixafor in patients with WHIM syndrome. als-journal.com The results from this trial were positive, demonstrating that the treatment led to enhancements in both absolute neutrophil count (ANC) and absolute lymphocyte count (ALC). als-journal.com This was associated with a decreased susceptibility to infections, a major clinical manifestation of the syndrome. als-journal.com The success of this trial supported further investigation in a Phase 3 study (NCT03995108). medchemexpress.comals-journal.com

Mavorixafor (AMD-070) Phase 2 Trial Results in WHIM Syndrome

EndpointOutcomeReference
Absolute Neutrophil Count (ANC)Enhanced/Increased als-journal.com
Absolute Lymphocyte Count (ALC)Enhanced/Increased als-journal.com
Infection SusceptibilityDecreased als-journal.com

Investigation in HIV-Infected Subjects

Discontinued Clinical Research Areas (e.g., HIV infection by Genzyme)

Despite showing proof-of-concept antiviral activity, the development of AMD-070 for the treatment of HIV infection was discontinued. nih.govmedscape.com The primary reason for halting the clinical trials, specifically the ACTG A5210 study, was the emergence of adverse toxicity findings in long-term preclinical animal studies. nih.govmedscape.com An FDA clinical hold was placed on AMD-070 due to findings of liver and eye toxicity in rats and dogs. nih.gov Following the acquisition of the developing company, AnorMED, by Genzyme, the decision was made not to pursue further development of AMD-070 for HIV infection. nih.gov

Synthesis and Structural Activity Relationships Sar

Synthetic Routes and Chemical Methodologies

The synthesis of AMD-070 hydrochloride primarily involves the conversion of its free base, AMD-070, into the hydrochloride salt. A common laboratory-scale synthesis starts by dissolving N-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]-1,4-butanediamine (the free base) in methanol. chemicalbook.com An aqueous solution of hydrochloric acid is then added, and the mixture is heated. Following the reaction, the solvent is removed under vacuum, and the resulting residue is lyophilized to yield this compound as a white powder.

Lead Optimization and Analog Development

The development of AMD-070 was the result of extensive lead optimization efforts aimed at improving upon earlier CXCR4 antagonists. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Anti-HIV-1 Activity

The journey to AMD-070 began with the redesign of azamacrocyclic CXCR4 antagonists to create smaller, orally bioavailable molecules that retained anti-HIV-1 activity. researchgate.netnih.gov Structure-activity relationship (SAR) studies were crucial in this process, primarily based on the inhibition of the replication of the T-tropic (X4) HIV-1 NL4.3 strain in MT-4 cells. nih.gov These studies revealed that the key structural elements for potent anti-HIV activity included a chiral (S)-tetrahydroquinoline (THQ) moiety, a basic heterocycle (benzimidazole), and a butylamine (B146782) linker. mdpi.com The (S)-enantiomer of the tetrahydroquinoline ring was found to be significantly more potent than the (R)-enantiomer. thno.org

It was discovered that a hydrogen bond between the benzimidazole (B57391) portion of AMD-070 and the Tyr45 residue of the CXCR4 receptor is a key interaction. apexbt.com Interestingly, acidic amino acid residues like Asp171, Asp262, and Glu288, which are important for the binding of other CXCR4 antagonists, are not directly involved in the interaction with AMD-070. apexbt.com

Improvements in Potency and ADME Properties

Lead optimization focused on enhancing both the potency and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds. frontiersin.orgfrontiersin.org The replacement of the bicyclam rings found in earlier antagonists like Plerixafor with a tetrahydroquinoline-benzimidazole scaffold was a key strategy. mdpi.com This modification led to the discovery of AMD-070, which demonstrated improved oral bioavailability in rats and dogs, a significant advantage for clinical development. nih.gov

Further SAR studies explored modifications to various parts of the AMD-070 scaffold. For instance, replacing the benzimidazole ring with other heteroaromatic systems was investigated. thno.org While an unsubstituted pyridine (B92270) analog was less potent, certain methyl pyridine derivatives showed increased activity. thno.org The 3,5-dimethyl analogue was notably eight times more potent than the 5-methyl analogue. thno.org

Compound Modification Anti-HIV-1 Activity (IC50, nM)
AMD-070Reference Compound5
Unsubstituted Pyridine AnalogBenzimidazole replaced with pyridine15.3
5-Methyl Pyridine AnalogBenzimidazole replaced with 5-methyl pyridine5.3
3,5-Dimethyl Pyridine AnalogBenzimidazole replaced with 3,5-dimethyl pyridine0.63

Data sourced from Theranostics. thno.org

Development of Tetrahydroquinoline-Based Derivatives

The tetrahydroquinoline (THQ) scaffold has been a cornerstone in the development of CXCR4 antagonists. kuleuven.be The stereochemistry of the THQ ring is critical, with the (S)-configuration at the stereocenter being preferred for higher potency. nih.gov Research has also explored replacing the THQ ring with a tetrahydroisoquinoline (TIQ) moiety. nih.govuky.edu In these analogs, the position of the phenyl ring fusion and the stereochemistry at the TIQ ring had dramatic effects on antiviral potency. nih.gov For instance, the (R)-TIQ isomer with a distal phenyl ring was significantly more potent than other isomers. nih.gov

Further modifications to the THQ series have been investigated to optimize potency and pharmacokinetic properties. thno.org This has included replacing the side chain methyl group with other substituents, with an isopropyl group leading to a highly potent compound with an IC50 of 2 nM for antiviral activity. thno.org

Derivative Series Key Modification Impact on Potency
Pyridine AnalogsReplacement of benzimidazole with substituted pyridinesMethyl substitution increased potency. thno.org
Thiophene (B33073) & Furan AnalogsReplacement of benzimidazole with thiophene or furan(S)-enantiomers showed high potency (IC50 of 1.0 and 0.3 nM, respectively). thno.org
Tetrahydroisoquinoline AnalogsReplacement of tetrahydroquinoline with tetrahydroisoquinoline(R)-TIQ isomer with distal phenyl ring was highly potent. nih.gov

Comparison with Plerixafor and Other CXCR4 Antagonists

AMD-070 and its parent compound, Plerixafor (also known as AMD3100), are both CXCR4 antagonists but exhibit different pharmacological profiles. researchgate.netnih.gov Plerixafor is a bicyclam macrocycle, while AMD-070 is a smaller, non-macrocyclic molecule designed for oral bioavailability. nih.govmdpi.com

While both compounds effectively block the binding of the natural ligand CXCL12 to the CXCR4 receptor, they do so with different efficacies and mechanisms. nih.gov AMD-070 generally displays a higher binding affinity for CXCR4 compared to Plerixafor. nih.gov In terms of anti-HIV-1 activity, they are often equipotent, though AMD-070 has shown greater effectiveness in inhibiting the migration of certain melanoma cell lines. mdpi.comnih.gov

A key difference lies in their interaction with the receptor's signaling pathways. researchgate.net AMD-070 acts as a full antagonist, blocking both G protein signaling and β-arrestin recruitment. researchgate.net In contrast, Plerixafor is a biased agonist; it antagonizes G protein signaling but stimulates β-arrestin recruitment. researchgate.netnih.gov This difference in mechanism may contribute to their varying in vivo effects, such as in hematopoietic stem cell mobilization, where Plerixafor has proven to be superior. researchgate.netnih.gov

Compound Structure Type Oral Bioavailability CXCR4 Binding Affinity (IC50) Anti-HIV-1 Activity (IC50)
This compoundTetrahydroquinoline-benzimidazoleYes nih.gov13 nM nih.govmedchemexpress.com1-9 nM medchemexpress.com
Plerixafor (AMD3100)Bicyclam macrocycleNo44 nM medchemexpress.com1-10 nM medchemexpress.com

Future Directions and Translational Perspectives

Potential for Combination Therapies in Cancer and HIV

The therapeutic utility of a targeted agent like AMD-070 hydrochloride can often be amplified when used in conjunction with other treatments. The rationale is to attack a disease through multiple mechanisms, potentially leading to synergistic effects and overcoming resistance.

In Cancer:

The CXCR4/CXCL12 axis is crucial for tumor growth, metastasis, and the creation of a protective tumor microenvironment that shields cancer cells from chemotherapy. researchgate.netnih.gov By blocking this pathway, this compound can sensitize cancer cells to conventional treatments.

Radiation Therapy: In preclinical models of pancreatic cancer, radiation-resistant cells were found to have higher expression of CXCR4. The use of AMD-070 in combination with irradiation suppressed the colonization of these resistant cells, suggesting that CXCR4 antagonism could be a strategy to overcome radiation resistance in pancreatic cancer. nih.gov

Chemotherapy: Research in pancreatic cancer has also shown that the CXCL12/CXCR4 axis is involved in resistance to the chemotherapy drug gemcitabine (B846). spandidos-publications.com Studies have demonstrated that AMD-070 treatment could help overcome this resistance. spandidos-publications.com Similarly, in acute lymphoblastic leukemia, AMD-070 has been studied in combination with other drug therapies. spandidos-publications.com In melanoma, AMD-070 has been shown to be more effective than the related CXCR4 antagonist AMD3100 in preventing cell migration towards CXCL12-secreting cells. spandidos-publications.com

Cancer TypeCombination AgentObserved Effect in Preclinical StudiesCitation(s)
Pancreatic CancerIrradiationSuppressed colonization of radiation-resistant cancer cells. nih.gov
Pancreatic CancerGemcitabineOvercame gemcitabine resistance in cancer cells. spandidos-publications.com
Acute Lymphoblastic LeukemiaDrug TherapyInvestigated as a combination treatment. spandidos-publications.com
Oral CancerN/A (as monotherapy)Inhibited lung metastasis in an animal model. spandidos-publications.com

In HIV:

AMD-070 was initially developed as an orally bioavailable anti-HIV agent targeting the CXCR4 co-receptor, which is used by T-tropic (X4) strains of HIV-1 to enter T-cells. apexbt.comnih.govnewdrugapprovals.org While many current antiretroviral therapies target the virus after it has infected a cell, AMD-070 acts as an entry inhibitor, blocking the virus from gaining access in the first place. newdrugapprovals.org

Antiretroviral Therapy (ART): In-vitro studies have demonstrated that AMD-070 has additive or synergistic effects when combined with other classes of anti-HIV drugs. newdrugapprovals.org It shows potent activity against HIV strains that are resistant to existing therapies. newdrugapprovals.org This positions AMD-070 as a potential component of combination ART regimens, particularly for patients harboring X4-tropic or dual-tropic HIV, or those who have developed resistance to other drugs. newdrugapprovals.orgnih.gov The development of an oral formulation was a key advantage over earlier intravenous CXCR4 antagonists like AMD3100. nih.gov

Virus TypeCell LineIC50 (nM)Citation(s)
T-tropic HIV-1 (NL4.3)MT-4 cells1 medchemexpress.commedchemexpress.commedchemexpress.com
T-tropic HIV-1 (NL4.3)PBMCs9 medchemexpress.commedchemexpress.commedchemexpress.com
CXCR4 Binding125I-SDF-1 Assay13 apexbt.commedchemexpress.commedchemexpress.com

Exploration in Emerging CXCR4-Related Pathologies

The involvement of the CXCR4 receptor in numerous biological processes means its dysregulation is implicated in a wide array of diseases beyond its well-documented roles in cancer and HIV. nih.govmiddlebury.edunih.gov This opens up new therapeutic avenues for CXCR4 antagonists like this compound.

WHIM Syndrome: Warts, Hypogammaglobulinemia, Infections, and Myelokathexis (WHIM) syndrome is a rare primary immunodeficiency caused by gain-of-function mutations in the CXCR4 gene. life-science-alliance.orggenecards.org These mutations impair the proper internalization of the receptor, leading to its over-activity. life-science-alliance.org AMD-070 (Mavorixafor) has been investigated clinically for this condition and represents a targeted therapeutic approach. medchemexpress.comprobes-drugs.org

Autoimmune and Inflammatory Diseases: The CXCR4/CXCL12 axis plays a role in cell trafficking and inflammation, making it a target for various autoimmune disorders. nih.govresearchgate.net Dysregulation of this pathway is associated with conditions like rheumatoid arthritis and systemic lupus erythematosus. thno.orgnih.govlife-science-alliance.org There is potential to explore AMD-070 in these and other B-cell-mediated autoimmune diseases. life-science-alliance.orggarvan.org.au

Other Pathologies: The significance of CXCR4 signaling has also been noted in other conditions such as pulmonary fibrosis and ischemic injury, presenting further opportunities for investigation. thno.org

Development of Advanced Drug Delivery Systems

To improve the therapeutic index and targeting of AMD-070, researchers are exploring advanced drug delivery systems. These systems aim to increase drug concentration at the site of disease while minimizing systemic exposure.

Nanobubbles: One innovative approach involves the use of nanobubbles that combine AMD-070 with a light-absorbing material, indocyanine green (ICG). In preclinical studies with breast cancer cells, these nanobubbles were shown to block the CXCL12-CXCR4 interaction, leading to inhibited cancer cell growth and promoting apoptosis. mdpi.com

Other Nano-formulations: While research specific to AMD-070 is emerging, the broader field of CXCR4 antagonists provides a roadmap. Systems like liposomes and polymer-based nanocomplexes are being developed for other antagonists like AMD3100. mdpi.comnih.gov These nanocarriers can be designed to encapsulate the drug, control its release, and even be decorated with targeting ligands to direct them specifically to cancer cells or other pathological tissues. mdpi.commdpi.com Such strategies could be adapted for AMD-070 to enhance its therapeutic potential in various diseases.

Q & A

Q. What are the solubility characteristics of AMD-070 hydrochloride in common laboratory solvents, and how do these properties influence experimental design?

this compound exhibits distinct solubility profiles in DMSO (≥17.45 mg/mL), ethanol (≥44.5 mg/mL), and water under mild heating (≥7.47 mg/mL) . Researchers must consider solvent compatibility with cellular assays; for example, DMSO is suitable for in vitro studies but requires dilution to avoid cytotoxicity (typically <0.1% v/v). Pre-warming aqueous solutions improves dissolution for cell migration or HIV replication assays. Solvent selection should align with downstream applications: ethanol is preferable for pharmacokinetic studies due to its volatility, while DMSO is optimal for long-term stock storage at -20°C .

Q. What standard protocols are recommended for assessing CXCR4 antagonism in vitro, and how is IC50 determined?

In vitro CXCR4 antagonism is typically evaluated using competitive binding assays with 125I-SDF-1α, where this compound demonstrates an IC50 of 13 nM . For HIV-1 inhibition, MT-4 cells or PBMCs are infected with T-tropic HIV-1 (e.g., NL4.3 strain), and viral replication is quantified via p24 antigen ELISA. IC50 values (1–9 nM in MT-4 cells ) are calculated using dose-response curves (4-parameter logistic model). Controls should include AMD3100 (a known CXCR4 antagonist) and vehicle-treated cells to validate assay specificity .

Q. How does this compound’s selectivity for CXCR4 compare to other chemokine receptors, and what validation methods ensure specificity?

this compound shows >100-fold selectivity for CXCR4 over CCR1, CCR2b, CCR4, CCR5, CXCR1, and CXCR2 . Specificity is confirmed via receptor-binding assays (e.g., radioligand displacement) and functional tests (calcium flux or chemotaxis in CXCR4-expressing vs. receptor-null cells). Cross-reactivity risks are mitigated by profiling against panels of GPCRs using β-arrestin recruitment or cAMP assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different studies?

Variability in IC50 values (e.g., 1–13 nM ) may arise from differences in cell lines (e.g., MT-4 vs. HOS cells), assay formats (binding vs. functional inhibition), or SDF-1α concentrations. To reconcile data, standardize experimental conditions:

  • Use identical cell passages and culture media (e.g., DMEM + 10% FCS ).
  • Validate ligand concentrations (e.g., 0.1–10 nM 125I-SDF-1α for binding assays ).
  • Include internal controls (e.g., AMD3100) to normalize inter-experiment variability .

Q. What are the best practices for integrating this compound into combination therapy studies with other antiretrovirals?

this compound exhibits additive/synergistic effects with reverse transcriptase inhibitors (e.g., lamivudine) and protease inhibitors (e.g., lopinavir) in vitro . For combination studies:

  • Use a checkerboard assay to calculate fractional inhibitory concentrations (FICs).
  • Monitor off-target effects via cytotoxicity assays (e.g., MTT) and receptor profiling.
  • In vivo, employ orthotopic xenograft models (e.g., BALB/c nude mice) with oral dosing (2 mg/kg) and track metastasis via qPCR for human Alu DNA .

Q. How can researchers optimize this compound’s pharmacokinetic (PK) properties for in vivo metastasis studies?

this compound has oral bioavailability but may require formulation adjustments to enhance stability. Strategies include:

  • Using ethanol or PEG-400 as co-solvents to improve aqueous solubility .
  • Implementing sustained-release formulations (e.g., hydrogels ) to maintain plasma concentrations.
  • Validating PK parameters (Cmax, AUC) via LC-MS/MS in blood samples collected at 0.5, 1, 2, 4, 8, and 24 hours post-administration .

Q. What methodologies address contradictory findings in this compound’s impact on cell migration vs. proliferation?

Discrepancies may stem from assay endpoints (e.g., migration quantified via Boyden chamber vs. proliferation via MTT). To clarify:

  • Perform time-course experiments: AMD-070 inhibits CXCR4-driven migration within 6–12 hours but does not reduce viability until 48 hours .
  • Use siRNA knockdown of CXCR4 as a genetic control to distinguish receptor-specific effects.
  • Analyze signaling pathways (e.g., ERK1/2 phosphorylation) to link migration inhibition to SDF-1α/CXCR4 axis blockade .

Methodological Guidelines

  • Storage and Handling : Store lyophilized powder at -20°C; reconstitute in DMSO for long-term stability. Avoid freeze-thaw cycles .
  • Ethical Compliance : AMD-070 is for research only. Animal studies must follow institutional guidelines for metastasis models and euthanasia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.